molecular formula C9H18O5Si B14278409 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one CAS No. 169253-54-7

5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one

Cat. No.: B14278409
CAS No.: 169253-54-7
M. Wt: 234.32 g/mol
InChI Key: GARYUIGVVXUFPZ-UHFFFAOYSA-N
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Description

5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one is an organic compound characterized by the presence of a trimethoxysilyl group attached to a methyl-substituted oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one typically involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions. One common method involves the use of a methyl-substituted oxolanone derivative, which is reacted with trimethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can form stable bonds with various substrates, facilitating its incorporation into larger molecular structures. The compound’s reactivity is influenced by the presence of the oxolanone ring, which can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-4-methyloxolan-2-one: Known for its use in flavor and fragrance industries.

    Trimethylsilyl derivatives: Commonly used in organic synthesis for their stability and reactivity.

Uniqueness

5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one is unique due to the presence of both a trimethoxysilyl group and a methyl-substituted oxolanone ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

169253-54-7

Molecular Formula

C9H18O5Si

Molecular Weight

234.32 g/mol

IUPAC Name

5-methyl-4-(trimethoxysilylmethyl)oxolan-2-one

InChI

InChI=1S/C9H18O5Si/c1-7-8(5-9(10)14-7)6-15(11-2,12-3)13-4/h7-8H,5-6H2,1-4H3

InChI Key

GARYUIGVVXUFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)O1)C[Si](OC)(OC)OC

Origin of Product

United States

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